molecular formula C24H31N3O4 B2809650 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 921895-22-9

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2809650
M. Wt: 425.529
InChI Key: GOXONKQBSCUECZ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in research. This compound is a derivative of benzamide and has been synthesized using various methods. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine to form the target compound.

Starting Materials
3,5-dimethoxybenzoic acid, thionyl chloride, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine

Reaction
Step 1: 3,5-dimethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 3,5-dimethoxybenzoyl chloride., Step 2: N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable solvent system to afford the target compound.

Mechanism Of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating apoptotic pathways.

Biochemical And Physiological Effects

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce cell death in cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

The use of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide in lab experiments has several advantages. It is a potent and selective inhibitor of certain enzymes involved in cell growth and proliferation. It has also been shown to induce cell death in cancer cells. However, this compound has some limitations. It is not stable in solution and requires careful handling. It also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide in scientific research. One direction is the study of its potential use in combination with other drugs for the treatment of cancer. Another direction is the exploration of its potential use in the treatment of other diseases such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
In conclusion, 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has shown great potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been used in several scientific research applications. One of the most significant applications is in the study of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell death in cancer cells.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-26-7-6-18-12-17(4-5-22(18)26)23(27-8-10-31-11-9-27)16-25-24(28)19-13-20(29-2)15-21(14-19)30-3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXONKQBSCUECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

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